Butanoic acid, 3,4-dihydroxy-, (3R)-
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Overview
Description
Butanoic acid, 3,4-dihydroxy-, (3R)- is an organic compound with the molecular formula C4H8O4. It is a derivative of butanoic acid, featuring hydroxyl groups at the 3rd and 4th positions. This compound is chiral, and the (3R) configuration indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3,4-dihydroxy-, (3R)- can be achieved through various methods. One common approach involves the oxidation of 3,4-dihydroxybutanal using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction typically requires an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods
Industrial production of Butanoic acid, 3,4-dihydroxy-, (3R)- often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can produce this compound efficiently. The fermentation process involves the conversion of glucose or other carbon sources into the desired product through metabolic pathways.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3,4-dihydroxy-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups into hydrogen atoms, yielding butanoic acid derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Butanoic acid derivatives
Substitution: Halogenated or alkylated butanoic acid derivatives
Scientific Research Applications
Butanoic acid, 3,4-dihydroxy-, (3R)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Butanoic acid, 3,4-dihydroxy-, (3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate enzymatic activity, influence metabolic pathways, and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-hydroxy-: Similar structure but lacks the hydroxyl group at the 4th position.
Butanoic acid, 4-hydroxy-: Similar structure but lacks the hydroxyl group at the 3rd position.
Butanedioic acid, 2,3-dihydroxy-: Contains hydroxyl groups at different positions and has a different molecular configuration.
Uniqueness
Butanoic acid, 3,4-dihydroxy-, (3R)- is unique due to its specific (3R) configuration and the presence of hydroxyl groups at both the 3rd and 4th positions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
158800-76-1 |
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Molecular Formula |
C4H8O4 |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
(3R)-3,4-dihydroxybutanoic acid |
InChI |
InChI=1S/C4H8O4/c5-2-3(6)1-4(7)8/h3,5-6H,1-2H2,(H,7,8)/t3-/m1/s1 |
InChI Key |
DZAIOXUZHHTJKN-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](CO)O)C(=O)O |
Canonical SMILES |
C(C(CO)O)C(=O)O |
Origin of Product |
United States |
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